molecular formula C17H27Cl2NO B1394708 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1220039-11-1

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1394708
CAS No.: 1220039-11-1
M. Wt: 332.3 g/mol
InChI Key: SCLWVZSWBPOCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₇H₂₇Cl₂NO. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(sec-butyl)-2-chlorophenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both sec-butyl and chlorophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[2-(4-butan-2-yl-2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLWVZSWBPOCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
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3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
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3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
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3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
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3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
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3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

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